molecular formula C15H14O3 B146955 Methyl 2-(4-methylphenoxy)benzoate CAS No. 21905-72-6

Methyl 2-(4-methylphenoxy)benzoate

Cat. No.: B146955
CAS No.: 21905-72-6
M. Wt: 242.27 g/mol
InChI Key: YUVWKZDKWYOCFL-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylphenoxy)benzoate is an organic compound with the molecular formula C15H14O3 It is a methyl ester derivative of 2-(4-methylphenoxy)benzoic acid

Scientific Research Applications

Methyl 2-(4-methylphenoxy)benzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-methylphenoxy)benzoate can be synthesized through the esterification of 2-(4-methylphenoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 2-(4-methylphenoxy)benzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: 2-(4-methylphenoxy)benzoic acid.

    Reduction: 2-(4-methylphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which methyl 2-(4-methylphenoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

  • Methyl 2-(4-methylphenoxy)acetate
  • Methyl 2-(4-methylphenoxy)propanoate
  • Methyl 2-(4-methylphenoxy)butanoate

Comparison: Methyl 2-(4-methylphenoxy)benzoate is unique due to its specific ester linkage and the presence of the methylphenoxy group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective. For example, its stability and reactivity profile may differ from those of methyl 2-(4-methylphenoxy)acetate, making it more suitable for certain synthetic routes or biological studies.

Properties

IUPAC Name

methyl 2-(4-methylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-9-12(10-8-11)18-14-6-4-3-5-13(14)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVWKZDKWYOCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347113
Record name Methyl 2-(4-methylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21905-72-6
Record name Methyl 2-(4-methylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 37.70 g of 2-(4-methylphenoxy)-benzoic acid was 12.0 mL of concentrated sulfuric acid in 500 mL of methanol was refluxed for 14 hours. After cooling, the reaction mixture was concentrated in vacuo and the residue was added to a mixture of methylene chloride and water. The organic phase was separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was kugelrohr distilled (120°-135°/0.025 torr) to furnish 35.08 g of methyl 2-(4-methylphenoxyl)benzoate, m.p. 31°-34°. NMR (200 MHz, CDCl3) δ7.87 (d of d, 1H); 7.39 (t of d, 1H); 7.11 (m, 3H); 6.88 (m, 3H); 3.81 (s, 3H); 2.30 (s, 3H).
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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